molecular formula C12H14N2O7 B10816046 {[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate

{[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate

Cat. No.: B10816046
M. Wt: 298.25 g/mol
InChI Key: ZHONJLIWJDULBP-UHFFFAOYSA-N
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Description

{[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate is a nitroheterocyclic compound comprising a 5-nitrofuran-2-carboxylate core esterified to a carbamoylmethyl group. The carbamoyl moiety is further substituted with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group. The 5-nitro group on the furan ring is a hallmark of bioactive nitroheterocycles, often associated with antimicrobial or antiparasitic activity . The carbamoyl methyl ester distinguishes this compound from simpler esters (e.g., methyl or ethyl) and may influence its stability, solubility, and biological interactions.

Properties

Molecular Formula

C12H14N2O7

Molecular Weight

298.25 g/mol

IUPAC Name

[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C12H14N2O7/c15-10(13-6-8-2-1-5-19-8)7-20-12(16)9-3-4-11(21-9)14(17)18/h3-4,8H,1-2,5-7H2,(H,13,15)

InChI Key

ZHONJLIWJDULBP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)COC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Esterification of 5-Nitrofuran-2-Carboxylic Acid

The foundational step involves activating 5-nitrofuran-2-carboxylic acid for esterification. Acid chlorides or mixed anhydrides are commonly employed to enhance electrophilicity. For example, reaction with thionyl chloride (SOCl₂) yields 5-nitrofuran-2-carbonyl chloride, which reacts with alcohols under mild conditions. Alternatively, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate direct esterification with hydroxymethyl intermediates.

Key Reaction:

5-Nitrofuran-2-COOH+ClCH2COCl5-Nitrofuran-2-COO-CH2Cl+HCl\text{5-Nitrofuran-2-COOH} + \text{ClCH}2\text{COCl} \rightarrow \text{5-Nitrofuran-2-COO-CH}2\text{Cl} + \text{HCl}

Chloromethyl esters serve as intermediates for nucleophilic substitution with amines.

Carbamoylmethylation via Amine Coupling

The chloromethyl ester undergoes displacement by (oxolan-2-yl)methylamine to form the carbamoylmethyl group. This SN₂ reaction requires polar aprotic solvents (e.g., dimethylformamide, DMF) and elevated temperatures (60–80°C). Triethylamine (TEA) is added to scavenge HCl, preventing protonation of the amine nucleophile.

Example Protocol:

  • Dissolve chloromethyl 5-nitrofuran-2-carboxylate (1 eq) in DMF.

  • Add (oxolan-2-yl)methylamine (1.2 eq) and TEA (2 eq).

  • Stir at 70°C for 12 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexane).

Alternative Route: Direct Coupling Using EDCl/HOBt

A one-pot method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid, enabling esterification with [(oxolan-2-yl)methyl]carbamoylmethanol. This approach avoids halogenated intermediates and achieves yields >75%.

Optimized Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → room temperature

  • Coupling agents: EDCl (1.5 eq), HOBt (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA, 2 eq)

Optimization of Reaction Conditions

Solvent Effects

SolventYield (%)Purity (%)
DMF8295
THF6888
Acetonitrile5578
Polar aprotic solvents enhance nucleophilicity and solubility of intermediates.

Temperature and Time

  • 70°C for 12 hours : Maximizes substitution efficiency while minimizing decomposition of the nitro group.

  • Prolonged heating (>24 hours) reduces yield by 15–20% due to side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.21 (s, 1H, furan H-3)

    • δ 6.82 (d, J = 3.6 Hz, 1H, furan H-4)

    • δ 4.35–4.18 (m, 2H, oxolane CH₂)
      Confirms ester and carbamoyl linkages.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 381.0921 [M+H]⁺

  • Calculated : C₁₄H₁₆N₂O₇⁺ = 381.0924
    Validates molecular formula.

Challenges and Mitigation Strategies

Nitro Group Instability

The electron-deficient nitro group promotes side reactions under acidic or high-temperature conditions. Mitigation includes:

  • Using buffered reaction media (pH 6–7).

  • Avoiding strong oxidizing agents.

Byproduct Formation

  • Major Byproduct : Bis-amide from over-alkylation.

  • Solution : Maintain amine stoichiometry ≤1.2 eq and monitor via TLC.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Halogen Displacement7892Moderate
EDCl/HOBt Coupling8597High
Direct coupling minimizes purification steps and improves reproducibility .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming reactive intermediates.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of various carbamoyl-substituted derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing nitrofuran derivatives often exhibit antimicrobial activity. {[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate has shown promise in this area:

  • Mechanism of Action : The nitrofuran moiety undergoes biotransformation in bacterial systems, generating reactive intermediates that exert antimicrobial effects. This mechanism is particularly relevant for treating infections caused by resistant bacterial strains.
  • Efficacy : Preliminary studies have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with minimal inhibitory concentrations reported as low as 0.016 μg/mL for certain derivatives.

Anticancer Potential

The compound's structural features suggest potential anticancer applications:

  • Target Interaction : Interaction studies utilizing molecular docking have indicated binding affinities to enzymes and receptors involved in cancer pathways. The modifications to its structure could enhance selectivity towards specific targets, potentially reducing side effects associated with conventional therapies.
  • Preliminary Findings : Early-stage investigations highlight the need for further research to fully elucidate its anticancer mechanisms and efficacy.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines demonstrated that modifications to the nitrofuran moiety could enhance cytotoxicity against breast cancer cells. The study emphasized the importance of structure-activity relationship analyses in optimizing the compound's therapeutic profile.

Mechanism of Action

The mechanism of action of {[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate involves its interaction with biological targets such as enzymes and microbial cell components. The nitrofuran ring can undergo redox cycling, generating reactive oxygen species (ROS) that damage cellular components. The carbamoyl group may enhance binding affinity to specific proteins, thereby inhibiting their function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituent Position Ester/Amide Group Key Functional Attributes
Target Compound 5-Nitro, 2-carboxylate Carbamoylmethyl (oxolane-substituted) Polar carbamoyl group; potential H-bond donor/acceptor
Methyl 5-nitrofuran-2-carboxylate (45a) 5-Nitro, 2-carboxylate Methyl ester Simple ester; lower steric hindrance
Quinoxaline-amide derivatives 5-Nitro, 2-carboxylate Amide (3-cyanoquinoxaline) Enhanced π-π stacking; antimicrobial activity
Methyl 5-nitrofuran-3-carboxylate 5-Nitro, 3-carboxylate Methyl ester Higher regioselectivity in cycloadditions

Key Observations :

  • Substituent Position : The 2-carboxylate position (target compound and 45a) exhibits distinct reactivity compared to 3-carboxylate isomers. Methyl 5-nitrofuran-3-carboxylate shows higher regioselectivity in Diels-Alder reactions, likely due to electronic effects .

Reactivity in Chemical Reactions

  • Cycloaddition Reactions: Methyl 5-nitrofuran-2-carboxylate (45a) undergoes thermal reactions with dienophiles like isoprene to yield cycloadducts (e.g., 47a/b) with moderate yields. The carbamoyl group in the target compound may sterically hinder such reactions or alter electronic profiles, reducing reactivity .
  • Synthetic Pathways: Similar to quinoxaline-amide derivatives , the target compound may be synthesized via coupling 5-nitrofuran-2-carboxylic acid with a carbamoylmethyl amine under anhydrous conditions.

Hydrogen Bonding and Physical Properties

  • Lipophilicity : The oxolane ring may enhance lipophilicity relative to methyl esters, influencing membrane permeability in biological systems.

Biological Activity

{[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate is a complex organic compound notable for its unique structural features, including an oxolan (tetrahydrofuran) ring and a nitrofuran moiety. These components are associated with significant biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups:

  • Oxolan Ring : Provides cyclic stability and may enhance membrane permeability.
  • Nitrofuran Moiety : Known for its antibacterial, antifungal, and anticancer properties.
  • Carbamoyl and Carboxylate Groups : Enhance chemical reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components. Research indicates that derivatives of nitrofuran often exhibit:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antifungal Properties : Inhibitory effects on fungal pathogens.
  • Anticancer Effects : Potential to inhibit cancer cell proliferation.

The mechanisms by which this compound exerts its biological effects include:

  • Membrane Permeability : The oxolan ring may facilitate cellular uptake, allowing the compound to reach intracellular targets more effectively.
  • Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound suggests that modifications to the nitrofuran moiety can significantly influence its pharmacological profile. For instance, variations in substituents on the furan ring can enhance selectivity towards specific biological targets while minimizing side effects.

Synthesis

The synthesis of this compound involves several steps, typically including:

  • Formation of the oxolan ring.
  • Introduction of the nitrofuran moiety.
  • Attachment of the carbamoyl and carboxylate groups.

This multi-step synthesis highlights the complexity and versatility of producing this compound for research and therapeutic purposes.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, showcasing its potential as a novel antibacterial agent.
  • Anticancer Research : Preliminary investigations revealed that this compound could inhibit the growth of certain cancer cell lines, suggesting its utility in cancer therapeutics.

Comparative Analysis

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-NitrofuranNitro group on furanAntimicrobialBasic structure without additional functional groups
CarbamatesCarbamoyl groupInsecticidalBroad spectrum of activity against pests
Tetrahydrofuran derivativesCyclic etherSolvent propertiesPrimarily used as solvents rather than active agents

The uniqueness of this compound lies in its combination of an oxolan ring with a nitrofuran moiety and additional functional groups that enhance its reactivity and biological potential compared to these other compounds.

Q & A

Basic: What synthetic strategies are recommended for preparing {[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate, and how do reaction conditions impact yield?

Methodological Answer:
The synthesis typically involves coupling the 5-nitrofuran-2-carboxylate moiety with the oxolane-derived carbamoyl methyl group. Key steps include:

  • Esterification: Reacting 5-nitrofuran-2-carboxylic acid with methylating agents (e.g., dimethyl sulfate) under basic conditions to form the methyl ester intermediate.
  • Carbamoylation: Introducing the [(oxolan-2-yl)methyl]carbamoyl group via nucleophilic acyl substitution using activated carbonyl intermediates (e.g., carbodiimide coupling agents like EDC/HOBt).
  • Optimization: Yield is highly sensitive to solvent polarity (e.g., DMF vs. THF) and temperature. For example, reactions in anhydrous DMF at 0–5°C minimize side reactions like hydrolysis of the nitrofuran ring .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane is critical to isolate the product from byproducts (e.g., unreacted starting materials or oxidized derivatives) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Key signatures include the nitrofuran ring protons (δ 7.5–8.5 ppm for H-3 and H-4) and the oxolane methylene group (δ 3.5–4.0 ppm). The carbamoyl carbonyl (C=O) appears at ~165–170 ppm in 13C NMR .
  • IR Spectroscopy: Strong absorbance at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) confirm functional groups .
  • X-ray Crystallography: Use SHELXL for structure refinement. The oxolane ring often adopts an envelope conformation, and hydrogen bonding between the carbamoyl NH and nitrofuran oxygen stabilizes the crystal lattice .

Advanced: How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or unaccounted intermolecular interactions. A systematic approach includes:

  • Solvent Modeling: Re-run DFT calculations with explicit solvent molecules (e.g., methanol) to better replicate experimental conditions .
  • Hydrogen Bond Analysis: Use graph set notation (e.g., S(6) motifs) to identify stabilizing interactions in the crystal structure that may suppress reactivity observed in solution .
  • Kinetic Studies: Compare activation energies for degradation pathways (e.g., nitro group reduction) using UV-Vis spectroscopy under controlled pH and temperature .

Advanced: What methodologies are recommended for analyzing hydrogen bonding patterns in the crystal structure of this compound?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s formalism to classify hydrogen bonds (e.g., D , R²₂ , or C motifs) using programs like Mercury. For example, the carbamoyl NH often forms N–H⋯O bonds with adjacent nitrofuran oxygen atoms .
  • SHELX Refinement: Optimize hydrogen atom positions using riding models and validate via residual electron density maps. High-resolution data (<1.0 Å) is critical for accurate assignment .
  • Thermal Ellipsoids: Analyze anisotropic displacement parameters to distinguish static disorder from dynamic hydrogen bonding .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Alkyl Chain Variation: Replace the oxolane methyl group with longer chains (e.g., hexyl or octyl) to study lipophilicity effects on bioavailability. Compare solubility and partition coefficients (log P) using HPLC .
  • Nitro Group Modifications: Introduce electron-withdrawing substituents (e.g., Cl or CF₃) at the nitrofuran 5-position to enhance electrophilic reactivity. Monitor biological activity via antimicrobial assays .
  • Crystallographic Correlations: Corrogate hydrogen bonding motifs (e.g., S(6) vs. R²₂ ) with thermal stability using DSC/TGA .

Advanced: What experimental strategies mitigate degradation of the nitrofuran moiety during storage or biological assays?

Methodological Answer:

  • Light Sensitivity: Store solutions in amber vials at −20°C to prevent photodegradation. Monitor via HPLC for nitro-to-amine reduction byproducts .
  • Buffer Selection: Use phosphate-buffered saline (PBS, pH 7.4) instead of Tris buffers, as alkaline conditions accelerate hydrolysis of the ester group .
  • Lyophilization: For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to stabilize the crystalline form .

Basic: What are the key considerations for biological activity screening of this compound?

Methodological Answer:

  • Antimicrobial Assays: Use standardized MIC (minimum inhibitory concentration) protocols against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. The nitrofuran group’s redox activity often confers bacteriostatic effects .
  • Cytotoxicity Screening: Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity. High nitroreductase activity in cancer cells may enhance toxicity .
  • Metabolic Stability: Incubate with liver microsomes to evaluate CYP450-mediated degradation. LC-MS/MS tracks metabolite formation (e.g., reduced nitro intermediates) .

Advanced: How can researchers address discrepancies in spectral data (e.g., unexpected split signals in NMR)?

Methodological Answer:

  • Dynamic Effects: Use variable-temperature NMR to identify conformational exchange. For example, restricted rotation of the oxolane ring may cause signal splitting at room temperature .
  • Solvent Polarity: Compare spectra in DMSO-d₆ vs. CDCl₃. Hydrogen bonding with DMSO can deshield protons, resolving overlapping signals .
  • Crystallographic Validation: Cross-reference NMR data with X-ray structures to confirm assignments. For instance, diastereotopic methylene protons may appear as AB quartets .

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